Cas no 334826-59-4 (TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE)
TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE Chemical and Physical Properties
Names and Identifiers
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- TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE
- 1-ethoxy-4-[2-[4-(4-ethylcyclohexyl)phenyl]ethynyl]benzene
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- MDL: MFCD11053409
- Inchi: 1S/C24H28O/c1-3-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(18-12-21)25-4-2/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3
- InChI Key: MLNOMZBLUALVDC-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1)C#CC1C=CC(=CC=1)C1CCC(CC)CC1
Computed Properties
- Exact Mass: 332.21400
Experimental Properties
- PSA: 9.23000
- LogP: 6.16890
TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB282590-5 g |
trans-1-(2-(4-Ethoxyphenyl)ethynyl)-4-(4-ethylcyclohexyl)benzene; . |
334826-59-4 | 5 g |
€78.90 | 2023-07-20 | ||
| abcr | AB282590-25 g |
trans-1-(2-(4-Ethoxyphenyl)ethynyl)-4-(4-ethylcyclohexyl)benzene; . |
334826-59-4 | 25 g |
€116.20 | 2023-07-20 | ||
| abcr | AB282590-100 g |
trans-1-(2-(4-Ethoxyphenyl)ethynyl)-4-(4-ethylcyclohexyl)benzene; . |
334826-59-4 | 100 g |
€233.90 | 2023-07-20 | ||
| abcr | AB282590-5g |
trans-1-(2-(4-Ethoxyphenyl)ethynyl)-4-(4-ethylcyclohexyl)benzene; . |
334826-59-4 | 5g |
€78.90 | 2025-02-20 | ||
| abcr | AB282590-25g |
trans-1-(2-(4-Ethoxyphenyl)ethynyl)-4-(4-ethylcyclohexyl)benzene; . |
334826-59-4 | 25g |
€116.20 | 2025-02-20 | ||
| abcr | AB282590-100g |
trans-1-(2-(4-Ethoxyphenyl)ethynyl)-4-(4-ethylcyclohexyl)benzene; . |
334826-59-4 | 100g |
€233.90 | 2025-02-20 | ||
| eNovation Chemicals LLC | Y1243379-100g |
TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE |
334826-59-4 | 95% | 100g |
$155 | 2024-06-06 | |
| Ambeed | A538245-5g |
trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene |
334826-59-4 | 95% | 5g |
$10.0 | 2024-04-20 | |
| Ambeed | A538245-25g |
trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene |
334826-59-4 | 95% | 25g |
$35.0 | 2024-04-20 | |
| Ambeed | A538245-100g |
trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene |
334826-59-4 | 95% | 100g |
$112.0 | 2024-04-20 |
TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE Suppliers
TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE
Professional Introduction to TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE (CAS No. 334826-59-4)
The compound TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE, identified by its CAS number 334826-59-4, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique framework, featuring a benzene core conjugated with ethoxy, ethynyl, and cyclohexyl substituents, positions it as a promising candidate for further exploration in drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, which often exhibit enhanced biological activity and selectivity. The presence of multiple functional groups in TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE suggests its versatility in interacting with biological targets. Specifically, the ethynyl and cyclohexyl moieties contribute to its lipophilicity, while the ethoxy group introduces a polar interaction capability, making it an ideal candidate for designing molecules with tailored pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and neurodegeneration. Current research indicates that benzene derivatives with similar structural motifs have shown promise in preclinical studies as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The incorporation of a cyclohexyl group into the molecule may enhance binding affinity to these enzymes, potentially leading to more effective anti-inflammatory agents.
Moreover, the ethynyl substituent opens up possibilities for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in medicinal chemistry for constructing complex molecular architectures. This reactivity allows for the introduction of additional pharmacophores, enabling fine-tuning of the compound's biological activity. Such modifications are crucial for optimizing drug candidates for clinical trials.
The synthesis of TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed reactions and protecting group strategies, are employed to construct the desired framework efficiently. These methodologies align with contemporary trends in synthetic organic chemistry, emphasizing atom economy and sustainability.
In the context of drug discovery, computational modeling plays an increasingly pivotal role in predicting the biological behavior of novel compounds. Molecular docking studies have been conducted on TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE to evaluate its binding affinity to various protein targets. Preliminary results suggest strong interactions with receptors involved in pain signaling and neurotransmitter regulation, reinforcing its potential as a lead compound for therapeutic intervention.
The compound's structural features also make it an attractive scaffold for developing kinase inhibitors. Kinases are key enzymes in many cellular signaling pathways and are frequently implicated in diseases such as cancer and inflammatory disorders. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly assess the compound's efficacy against a panel of kinases. This approach accelerates the identification of promising candidates for further optimization.
Recent advancements in analytical chemistry have enabled more sophisticated characterization of complex molecules like TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography provide detailed insights into its structure and conformational dynamics. These data are essential for understanding how the compound interacts with biological targets at the molecular level.
The pharmaceutical industry is increasingly focused on developing small molecules that can modulate protein-protein interactions (PPIs), which are often challenging targets for drug design. The unique architecture of TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE positions it as a potential tool for exploring this therapeutic modality. By interfering with key PPIs involved in disease pathways, such compounds could offer novel treatment strategies where traditional small-molecule drugs have limited efficacy.
In conclusion, TRANS-1-ETHOXY-4-(2-(4-(4-ETHYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE represents a significant advancement in medicinal chemistry with broad applications in drug discovery. Its complex molecular structure, coupled with its predicted biological activity, makes it a compelling candidate for further exploration. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play a crucial role in shaping the future of medicine.
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